methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate
CAS No.: 885524-05-0
Cat. No.: VC11646937
Molecular Formula: C10H9N3O3S
Molecular Weight: 251.26 g/mol
* For research use only. Not for human or veterinary use.
![methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate - 885524-05-0](/images/structure/VC11646937.png)
Specification
CAS No. | 885524-05-0 |
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Molecular Formula | C10H9N3O3S |
Molecular Weight | 251.26 g/mol |
IUPAC Name | methyl 7-methyl-4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidine-5-carboxylate |
Standard InChI | InChI=1S/C10H9N3O3S/c1-4-3-5(9(15)16-2)6-7(11-4)12-10(17)13-8(6)14/h3H,1-2H3,(H2,11,12,13,14,17) |
Standard InChI Key | RRZACLOGHOJTKS-UHFFFAOYSA-N |
SMILES | CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC |
Canonical SMILES | CC1=CC(=C2C(=N1)NC(=S)NC2=O)C(=O)OC |
Introduction
Chemical Structure and Nomenclature
Structural Characterization
Methyl 7-methyl-4-oxo-2-sulfanyl-3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylate features a pyrido[2,3-d]pyrimidine core, a bicyclic system formed by the fusion of a pyridine and a pyrimidine ring. Key substituents include:
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A methyl group at position 7, enhancing hydrophobic interactions in biological systems.
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A ketone group at position 4, contributing to hydrogen-bonding capabilities.
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A sulfanyl (thiol) group at position 2, offering reactivity for further functionalization.
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A methyl ester at position 5, influencing solubility and serving as a synthetic handle .
The molecular formula is inferred as CHNOS based on structural analysis, though discrepancies in source-reported stoichiometry (e.g., 10H, 9N, 3O, 3S in one dataset ) highlight the need for further experimental validation.
Systematic Nomenclature
The International Union of Pure and Applied Chemistry (IUPAC) name reflects its substitution pattern:
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Pyrido[2,3-d]pyrimidine: Indicates the fused ring system.
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7-Methyl: Methyl substituent at position 7.
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4-Oxo: Ketone group at position 4.
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2-Sulfanyl: Thiol group at position 2.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for this specific compound are scarce, analogous pyrido[2,3-d]pyrimidine derivatives are typically synthesized through multi-step condensation and cyclization reactions . A plausible route involves:
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Formation of the Pyrimidine Core: Condensation of a pyridine-2,3-diamine derivative with a carbonyl-containing reagent (e.g., ethyl cyanoacetate) under acidic or basic conditions.
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Functionalization: Sequential introduction of the sulfanyl group via nucleophilic substitution and esterification at position 5 using methyl chloroformate .
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Methylation: Introduction of the methyl group at position 7 using methyl iodide or dimethyl sulfate in the presence of a base.
Reaction conditions such as temperature (often 80–120°C), solvent (e.g., DMF or THF), and catalysts (e.g., piperidine) are critical for optimizing yield and purity.
Industrial Production Challenges
Industrial-scale synthesis faces hurdles due to:
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Complex Purification Requirements: Chromatography or recrystallization is often needed to isolate the pure compound .
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Discontinuation Status: Commercial production has ceased, likely due to limited demand or challenges in scalability .
Physical and Chemical Properties
The methyl ester and sulfanyl groups confer moderate lipophilicity, suggesting potential permeability in biological membranes .
Reactivity
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Ester Hydrolysis: The methyl ester at position 5 can undergo hydrolysis to form a carboxylic acid under acidic or basic conditions.
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Thiol Oxidation: The sulfanyl group may oxidize to disulfides or sulfonic acids under oxidative conditions .
Applications in Scientific Research
Chemical Synthesis Intermediate
The compound’s discontinuation in commercial availability underscores its role as a specialized intermediate in academic research. Its ester and thiol groups make it a versatile precursor for:
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Prodrug Development: Ester hydrolysis can yield carboxylic acid derivatives with enhanced bioavailability.
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Ligand Design: The sulfanyl group facilitates coordination to metal centers in catalytic systems .
Structure-Activity Relationship (SAR) Studies
Researchers have utilized similar compounds to explore how substituents affect bioactivity. For instance:
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Methyl Groups: Enhance metabolic stability by blocking oxidation sites.
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Sulfanyl Groups: Improve target binding through hydrophobic or covalent interactions .
Challenges and Future Perspectives
Data Gaps and Limitations
The lack of recent studies and discontinuation of the compound hinder progress in understanding its full potential. Key unknowns include:
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In Vivo Toxicity: No animal or clinical trial data are available.
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Synthetic Scalability: Optimizing large-scale production remains unexplored.
Opportunities for Further Research
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